molecular formula C32H27N3O3 B216342 10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B216342
M. Wt: 501.6 g/mol
InChI Key: DYGSCRGUUAAMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a pyridinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through several methods. One notable method involves the use of microwave-assisted synthesis. This method employs silica-supported fluoroboric acid as a catalyst to facilitate the reaction . The reaction conditions typically include the use of acetonitrile as a solvent and indium chloride as a catalyst at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of efficient catalysts can be scaled up for industrial applications. The use of room temperature conditions and readily available reagents makes this method potentially suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and methoxyphenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: A well-known anxiolytic belonging to the diazepine class.

    Diazepam: Another anxiolytic with a similar diazepine structure.

    Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepinone core.

    Pirenzepine: A muscarinic receptor antagonist with a diazepine structure.

Uniqueness

10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its combination of benzoyl, methoxyphenyl, and pyridinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H27N3O3

Molecular Weight

501.6 g/mol

IUPAC Name

5-benzoyl-9-(4-methoxyphenyl)-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H27N3O3/c1-38-25-15-13-21(14-16-25)24-18-27-30(29(36)19-24)31(23-10-7-17-33-20-23)35(28-12-6-5-11-26(28)34-27)32(37)22-8-3-2-4-9-22/h2-17,20,24,31,34H,18-19H2,1H3

InChI Key

DYGSCRGUUAAMON-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2

Origin of Product

United States

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